molecular formula C11H9ClO2S B1458749 Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate CAS No. 1415968-73-8

Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate

Cat. No. B1458749
CAS RN: 1415968-73-8
M. Wt: 240.71 g/mol
InChI Key: KESJJOKEOXAERJ-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate” is a chemical compound with the molecular formula C11H9ClO2S . It is a solid substance and is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of thiophene derivatives like “Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate” often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate” can be represented by the InChI code: 1S/C11H9ClO2S/c1-6-8-4-3-7 (12)5-9 (8)15-10 (6)11 (13)14-2/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate” is a solid substance . It has a molecular weight of 240.71 .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate, have been identified as compounds with significant potential in anticancer therapy. They are known to exhibit a range of pharmacological properties, with some showing effectiveness in inhibiting cancer cell growth .

Organic Synthesis: Intermediate for Drug Development

This compound serves as an important intermediate in organic synthesis. It is utilized in the development of various drugs, leveraging its thiophene core to create molecules with desired therapeutic effects .

Material Science: Organic Semiconductors

In the field of material science, thiophene derivatives are integral to the advancement of organic semiconductors. Their unique properties contribute to the development of high-performance semiconductors used in various electronic devices .

Pharmaceutical Applications: Anti-inflammatory and Antimicrobial

The thiophene nucleus is central to the structure of many drugs with anti-inflammatory and antimicrobial properties. Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate can be a key ingredient in the synthesis of such drugs .

Agrochemicals: Pesticide and Herbicide Synthesis

As an intermediate in agrochemicals, this compound is used in the synthesis of pesticides and herbicides, contributing to the protection of crops from pests and diseases .

Dyestuff Industry: Synthesis of Dyes

In the dyestuff industry, thiophene derivatives are used to synthesize dyes that offer a variety of colors and properties for textiles and other materials .

Safety And Hazards

“Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate” is classified as Aquatic Chronic 4 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P273 (Avoid release to the environment) and P501 (Dispose of contents/container to an approved waste disposal plant) .

Future Directions

Thiophene and its derivatives, including “Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate”, have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . They are considered effective drugs in the current disease scenario and are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

methyl 4-chloro-3-methyl-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESJJOKEOXAERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=CC=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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